![molecular formula C6H14ClNS B13476438 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl It is a cyclobutane derivative with a methylsulfanyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cyclobutane derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(Methoxymethyl)cyclobutan-1-amine hydrochloride: This compound has a methoxymethyl group instead of a methylsulfanyl group.
3-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride: This compound has the methylsulfanyl group attached to a different position on the cyclobutane ring.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific structural features and chemical properties. The presence of the methylsulfanyl group imparts distinct reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H |
Clave InChI |
NXZLHVQRBZFGLZ-UHFFFAOYSA-N |
SMILES canónico |
CSCC1(CCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


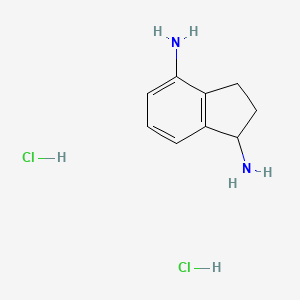


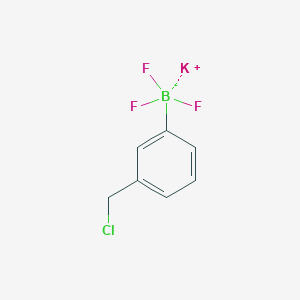
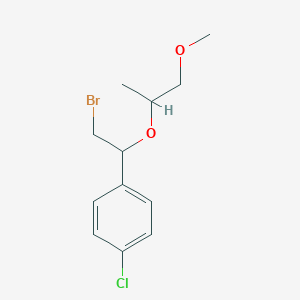
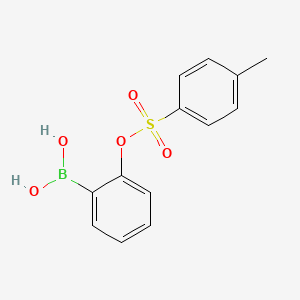

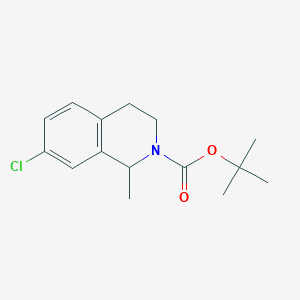


![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
